HBsAg Secretion Inhibition
Dauricumine exhibits a specific, though moderate, inhibitory effect on hepatitis B virus surface antigen (HBsAg) secretion. In a direct comparative study using the HBV-transfected Hep G2.2.15 cell line, dauricumine demonstrated an IC50 of 1.312 mM for HBsAg inhibition. This is significantly less potent than its close analog (+)-dauricumidine (IC50 = 0.450 mM) but more potent than (−)-acutumidine (IC50 = 2.023 mM) and (−)-hypserpanine A (IC50 = 1.415 mM) [1].
2.9× less potent vs dauricumidine
| Evidence Dimension | Inhibition of HBsAg secretion |
|---|---|
| Target Compound Data | IC50 = 1.312 mM; CC50 = 2.193 mM; SI = 1.67 |
| Comparator Or Baseline | (+)-Dauricumidine (IC50 = 0.450 mM, CC50 = 1.859 mM, SI = 4.13); (−)-Acutumidine (IC50 = 2.023 mM, CC50 > 2.888 mM, SI > 1.31); (−)-Hypserpanine A (IC50 = 1.415 mM, CC50 = 2.226 mM, SI = 1.57) |
| Quantified Difference | Dauricumine is 2.9-fold less potent than (+)-dauricumidine but 1.5-fold more potent than (−)-acutumidine in HBsAg inhibition. |
| Conditions | HBV-transfected Hep G2.2.15 cell line; assessment of HBsAg secretion. |
Why This Matters
This quantitative data allows researchers to select the optimal chlorinated alkaloid for anti-HBV studies based on a specific balance of potency and selectivity, with dauricumine occupying a distinct middle ground.
- [1] King SM, Herzon SB. Chapter 6: The Acutumine Alkaloids. In: The Alkaloids: Chemistry and Biology. 2014;73:223-281. View Source
